molecular formula C8H5ClN2O2S B11817160 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid

Cat. No.: B11817160
M. Wt: 228.66 g/mol
InChI Key: ZBYRHXXVGNUDRH-UHFFFAOYSA-N
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Description

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-haloketones to form the imidazo[2,1-b]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine, nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid is unique due to the presence of the chlorine atom and the acrylic acid moiety, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new drugs and industrial chemicals .

Properties

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C8H5ClN2O2S/c9-7-5(1-2-6(12)13)11-3-4-14-8(11)10-7/h1-4H,(H,12,13)

InChI Key

ZBYRHXXVGNUDRH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(N21)C=CC(=O)O)Cl

Origin of Product

United States

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